molecular formula C20H14ClN3O B4780131 2-(2-CHLOROPHENYL)-8-METHYL-4-(1H-PYRAZOLE-1-CARBONYL)QUINOLINE

2-(2-CHLOROPHENYL)-8-METHYL-4-(1H-PYRAZOLE-1-CARBONYL)QUINOLINE

Cat. No.: B4780131
M. Wt: 347.8 g/mol
InChI Key: ACENVHMHQIXQNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenyl)-8-methyl-4-(1H-pyrazole-1-carbonyl)quinoline is a heterocyclic compound that features a quinoline core substituted with a chlorophenyl group, a methyl group, and a pyrazole carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-8-methyl-4-(1H-pyrazole-1-carbonyl)quinoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the chlorophenyl and pyrazole carbonyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of optimized reaction conditions, such as controlled temperature and pressure, as well as the use of efficient catalysts, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-8-methyl-4-(1H-pyrazole-1-carbonyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl and pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Chlorophenyl)-8-methyl-4-(1H-pyrazole-1-carbonyl)quinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-8-methyl-4-(1H-pyrazole-1-carbonyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline: Lacks the chlorophenyl and pyrazole carbonyl groups, resulting in different chemical and biological properties.

    8-Methylquinoline: Similar core structure but lacks the chlorophenyl and pyrazole carbonyl groups.

    4-(1H-Pyrazole-1-carbonyl)quinoline: Lacks the chlorophenyl and methyl groups.

Uniqueness

2-(2-Chlorophenyl)-8-methyl-4-(1H-pyrazole-1-carbonyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of the chlorophenyl group enhances its electrophilic properties, while the pyrazole carbonyl group contributes to its ability to interact with biological targets.

Properties

IUPAC Name

[2-(2-chlorophenyl)-8-methylquinolin-4-yl]-pyrazol-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O/c1-13-6-4-8-14-16(20(25)24-11-5-10-22-24)12-18(23-19(13)14)15-7-2-3-9-17(15)21/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACENVHMHQIXQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-CHLOROPHENYL)-8-METHYL-4-(1H-PYRAZOLE-1-CARBONYL)QUINOLINE
Reactant of Route 2
Reactant of Route 2
2-(2-CHLOROPHENYL)-8-METHYL-4-(1H-PYRAZOLE-1-CARBONYL)QUINOLINE
Reactant of Route 3
Reactant of Route 3
2-(2-CHLOROPHENYL)-8-METHYL-4-(1H-PYRAZOLE-1-CARBONYL)QUINOLINE
Reactant of Route 4
Reactant of Route 4
2-(2-CHLOROPHENYL)-8-METHYL-4-(1H-PYRAZOLE-1-CARBONYL)QUINOLINE
Reactant of Route 5
Reactant of Route 5
2-(2-CHLOROPHENYL)-8-METHYL-4-(1H-PYRAZOLE-1-CARBONYL)QUINOLINE
Reactant of Route 6
Reactant of Route 6
2-(2-CHLOROPHENYL)-8-METHYL-4-(1H-PYRAZOLE-1-CARBONYL)QUINOLINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.